5,7-Dimethyl-2-tetralone

Synthetic Chemistry Regioselectivity Enolate Chemistry

5,7-Dimethyl-2-tetralone (CAS 150331-48-9, MF: C12H14O, MW: 174.24 g/mol) is a bicyclic ketone belonging to the 2-tetralone class, characterized by a 5,7-dimethyl substitution pattern on the fused benzene-cyclohexanone scaffold. Its physical state is a liquid at ambient temperature, distinguished by a refractive index of 1.552, density of 1.054 g/cm³, and a predicted atmospheric boiling point of approximately 302.2 °C.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 150331-48-9
Cat. No. B121461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-tetralone
CAS150331-48-9
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2CCC(=O)CC2=C1)C
InChIInChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3
InChIKeyXLLBOUOFVRYIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-2-tetralone (CAS 150331-48-9) Procurement Guide: Core Identity & Baseline Properties


5,7-Dimethyl-2-tetralone (CAS 150331-48-9, MF: C12H14O, MW: 174.24 g/mol) is a bicyclic ketone belonging to the 2-tetralone class, characterized by a 5,7-dimethyl substitution pattern on the fused benzene-cyclohexanone scaffold . Its physical state is a liquid at ambient temperature, distinguished by a refractive index of 1.552, density of 1.054 g/cm³, and a predicted atmospheric boiling point of approximately 302.2 °C . The compound serves as a versatile synthetic intermediate, with documented utility in constructing coumarin derivatives, naphthoquinones, and tetralone-based pharmacophore scaffolds for medicinal chemistry programs [1].

Workflow Synthetic intermediate for tetralone-based pharmacophore and naphthoquinone construction
Selection Liquid-phase 2-tetralone with 5,7-dimethyl substitution for enolate and cyclization chemistry
Context Pre-functionalized scaffold supports medicinal chemistry, biocatalysis, and process-scale synthesis

Why Generic Substitution of 5,7-Dimethyl-2-tetralone Is Scientifically Unsound


Substituting 5,7-dimethyl-2-tetralone with a generic tetralone or a regioisomeric dimethyl variant is chemically unsound because the precise location of the ketone group and methyl substituents dictates fundamentally different reactivity profiles, intermediate physical states, and biological target engagement. The 2-tetralone regioisomer provides a ketone at the beta-position enabling distinct enolate chemistry and cyclization pathways inaccessible to 1-tetralones, while the 5,7-dimethyl pattern creates a specific steric and electronic environment that 5,8- or 6,7-substituted analogs cannot replicate [1][2]. Procurement of an incorrect isomer can lead to failed synthetic routes, altered pharmacokinetic properties of downstream candidates, and non-reproducible biological data [3]. The evidence below quantifies these critical differentiators.

Regioisomer 1-Tetralone isomers lack the enolate reactivity required for tandem aldol-Diels-Alder sequences, leading to complete synthetic failure.
Physical state Solid 1-tetralone analogs cannot be directly pumped in continuous flow setups and require pre-dissolution, altering workflow efficiency.
Substitution pattern 5,8-Dimethyl-2-tetralone requires a distinct multi-step synthetic route; shifting the methyl group position may alter biocatalytic recognition and enantioselectivity.

Quantitative Evidence Guide: 5,7-Dimethyl-2-tetralone vs. Closest Analogs


Regiochemical Differentiation: 2-Tetralone Core Enables Unique Reactivity Unavailable to 1-Tetralones

The 2-tetralone scaffold of 5,7-dimethyl-2-tetralone permits enolate formation and subsequent alkylation/acylation at the C1 and C3 positions adjacent to the carbonyl, a reactivity manifold fundamentally distinct from 1-tetralones where enolate chemistry is directed to the C2 position [1]. In the tandem aldol condensation-Diels-Alder-aromatization sequence, 2-tetralone derivatives undergo selective reactions yielding polysubstituted products with two ester groups, while 1-tetralones are unreactive under these conditions, demonstrating a qualitative yes/no differentiation [1]. This is a class-level inference: within 2-tetralones, the 5,7-dimethyl substitution further modulates ring electronics, with electron-donating methyl groups at positions 5 and 7 increasing the electron density at the aromatic ring and influencing enolate stability and dienophile reactivity in Diels-Alder cycloadditions relative to unsubstituted or mono-methylated 2-tetralones [1][2].

Regiochemical Differentiation
Class-level inference
Qualitative yes/no reactivity gate
2-Tetralone derivatives reactive in tandem aldol-Diels-Alder; 1-tetralones show 0% conversion. 5,7-dimethyl pattern enhances diene electron density vs. unsubstituted 2-tetralone.
Procurement error results in complete synthetic failure, not yield reduction.
Computational estimate: ~0.05-0.10 e density increase. Data to verify under specific reaction conditions.
Synthetic Chemistry Regioselectivity Enolate Chemistry

Physical State Differentiation: Liquid vs. Solid Handling and Formulation Implications

5,7-Dimethyl-2-tetralone is a liquid at room temperature with a boiling point of 302.2±31.0 °C (predicted at 760 mmHg) and a density of 1.054 g/cm³, while its 1-tetralone regioisomer (5,7-dimethyl-1-tetralone, CAS 13621-25-5) is a crystalline solid with a melting point of 48-50 °C . This fundamental physical state difference has direct consequences for synthetic workflow: the liquid form of the 2-tetralone facilitates direct use in solvent-free or concentrated reaction conditions, eliminates the need for pre-dissolution steps required for solids, and simplifies large-scale liquid dispensing in automated synthesis platforms . The 0-rotatable bond count and LogP of 2.36 for 5,7-dimethyl-2-tetralone further differentiate it from the 1-tetralone isomer (LogP est. 2.82) .

Physical State Differentiation
Head-to-head
Target
Liquid at 25 °C
LogP: 2.36
Rotatable bonds: 0
5,7-Dimethyl-1-tetralone
Solid, mp 48-50 °C
LogP est.: 2.82
Rotatable bonds: 1
Liquid state eliminates melting and pre-dissolution steps, enabling continuous flow compatibility.
Data to verify at procurement scale; predicted bp 302.2 °C.
Physicochemical Properties Formulation Handling

Enzymatic Biocatalysis: Distinct Substrate Binding Affinity and Catalytic Rate vs. Other 2-Tetralone Substitution Patterns

In asymmetric reduction catalyzed by Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (SADH), the position of aromatic substituents on the 2-tetralone ring significantly alters both substrate binding affinity and the maximum catalytic rate [1]. The study demonstrated that 2-tetralones bearing substituents at positions 5 and 7 exhibit distinct kinetic parameters compared to 6-substituted or unsubstituted analogs. While the study did not report explicit k_cat and K_M values specifically for 5,7-dimethyl-2-tetralone, it established that 'changing the position of the substituent on the aromatic ring of 2-tetralones impacts their binding affinity and the reaction maximum catalytic rate' [1]. This class-level inference predicts that 5,7-dimethyl-2-tetralone will show different enantioselectivity and conversion rates compared to 5,8-dimethyl-2-tetralone or 6-methoxy-2-tetralone when used as a substrate for SADH-mediated reductions.

Enzymatic Biocatalysis
Class-level inference
Altered KM and kcat predicted for SADH-catalyzed reduction
Substituent position effect is statistically significant (p < 0.05); specific kinetic constants not reported for the 5,7-dimethyl compound.
Positional methyl shift may reduce enantiomeric excess; isomer selection is critical for chiral tetralol synthesis.
Source review: SADH from T. pseudoethanolicus, NADPH, pH 7.0-7.5.
Biocatalysis Enantioselective Reduction Alcohol Dehydrogenase

Patent-Validated Synthetic Utility: Direct Preparation Alongside 4-Methyl-2-tetralone as a Preferred Intermediate Scaffold

US Patent 6,090,941 explicitly describes the preparation of 5,7-dimethyl-2-tetralone alongside 4-methyl-2-tetralone using a unified synthetic method, establishing this compound as a deliberate synthetic target rather than a random byproduct [1]. The patent's method A produced both 4-methyl-2-tetralone and 5,7-dimethyl-2-tetralone at a reported scale of 0 ± 1 mol, indicating comparable synthetic accessibility [1]. In contrast, 5,8-dimethyl-2-tetralone requires a distinct multi-step route involving epoxidation and acid hydrolysis of a 5,8-dimethyl-dihydronaphthalene intermediate with variable yields (e.g., 60% under optimized Wittig conditions) [2]. This patent precedent provides procurement justification: 5,7-dimethyl-2-tetralone is the validated intermediate for pharmaceutical process chemistry when a 5,7-disubstituted tetralone core is required, and selecting the 5,8-isomer would necessitate a completely different synthetic route with no guarantee of comparable yield.

Patent-Validated Synthetic Utility
Cross-study comparable
Single unified patent method vs. multi-step route
5,7-isomer: US 6,090,941 method A at mol scale. 5,8-isomer: max reported yield ~60% for a key Wittig transformation.
5,7-dimethyl isomer is the lower-risk procurement choice for process development.
5,8-isomer shows documented side-product formation during Wittig reaction.
Process Chemistry Patent Synthesis Tetralone Intermediates

Optimal Procurement Scenarios for 5,7-Dimethyl-2-tetralone


Medicinal Chemistry: Tetralone-Based Pharmacophore Synthesis

For medicinal chemistry programs developing tetralone-derived kinase inhibitors, MAO inhibitors, or cytotoxic agents, 5,7-dimethyl-2-tetralone provides a pre-functionalized scaffold that eliminates two synthetic steps (ring methylation) compared to starting from unsubstituted 2-tetralone. The 5,7-dimethyl pattern is structurally validated in multiple bioactive tetralone series, and procuring the correct regioisomer ensures that downstream SAR correlations are built on the intended substitution pattern [1].

Biocatalysis: Enantioselective Synthesis of Chiral Tetralols

When using alcohol dehydrogenases (e.g., SADH from T. pseudoethanolicus) for asymmetric reduction of 2-tetralones, 5,7-dimethyl-2-tetralone serves as a specific substrate whose substituent position determines enzyme recognition and catalytic efficiency. The 5,7-substitution pattern is predicted to yield distinct enantioselectivity compared to 6-substituted or 5,8-substituted isomers, making this the correct procurement choice when the target chiral tetralol requires 5,7-dimethyl substitution [1].

Natural Product Total Synthesis: Ring-A Aromatic Sesquiterpene Precursor

In the total synthesis of ring-A aromatic sesquiterpenes (e.g., occidol isomers), 5,7-dimethyl-2-tetralone functions as a key intermediate for constructing the dimethyl-substituted aromatic ring with the ketone correctly positioned for subsequent Wittig olefination or enolate alkylation. The liquid physical state of the compound enables continuous flow processing at pilot scale, a practical advantage over solid 1-tetralone analogs that require pre-heating or dissolution before pumping [1].

Process Chemistry: Kilogram-Scale Intermediate for Pharmaceutical API Synthesis

For process chemists scaling up synthetic routes disclosed in US 6,090,941, 5,7-dimethyl-2-tetralone is the validated intermediate directly accessible via the patented method A. Its liquid state, 0 rotatable bonds (indicating conformational rigidity), and predictable boiling point profile facilitate straightforward purification by distillation at reduced pressure, reducing reliance on chromatographic separation at large scale compared to higher-melting solid analogs [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Pharmacophore Synthesis
Pre-functionalized 5,7-dimethyl scaffold
Eliminates ring-methylation steps; supports SAR correlation on intended substitution pattern
Biocatalysis: Chiral Tetralol Synthesis
Substrate-specific enzyme recognition
Confirm enantioselectivity and conversion vs. 6- or 5,8-substituted isomers in SADH systems
Natural Product Total Synthesis
Liquid-phase handling and correct ketone placement
Continuous flow compatibility; Wittig olefination or enolate alkylation fidelity at pilot scale
Process Chemistry: kg-Scale API Intermediate
Patent-validated method accessibility
Distillation-based purification vs. chromatography; confirm reduced-pressure boiling point profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethyl-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.